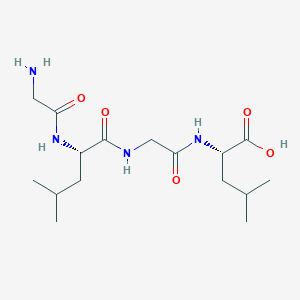

H-Gly-Leu-Gly-Leu-OH

Description

H-Gly-Leu-Gly-Leu-OH is a linear tetrapeptide with the sequence Glycine-Leucine-Glycine-Leucine. Its CAS number is 53843-92-8 . The alternating glycine (Gly) and leucine (Leu) residues contribute to its structural flexibility and hydrophobicity. Glycine, being the smallest amino acid, allows conformational adaptability, while leucine introduces hydrophobic interactions. The molecular formula is C₁₆H₂₈N₄O₅, with a calculated molecular weight of 358.42 g/mol.

Properties

Molecular Formula |

C16H30N4O5 |

|---|---|

Molecular Weight |

358.43 g/mol |

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C16H30N4O5/c1-9(2)5-11(19-13(21)7-17)15(23)18-8-14(22)20-12(16(24)25)6-10(3)4/h9-12H,5-8,17H2,1-4H3,(H,18,23)(H,19,21)(H,20,22)(H,24,25)/t11-,12-/m0/s1 |

InChI Key |

IKSDHRKIGRSQFL-RYUDHWBXSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CN |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CC(C)C)C(=O)O)NC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-Leu-Gly-Leu-OH typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the C-terminal amino acid (leucine) to a solid resin. The amino group of the leucine is protected by a temporary protecting group, such as Fmoc (fluorenylmethyloxycarbonyl). The subsequent amino acids (glycine and leucine) are sequentially added to the growing peptide chain through a series of coupling and deprotection steps. The coupling reaction is facilitated by reagents like dicyclohexylcarbodiimide (DCC) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high efficiency and yield. The final product is then cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

H-Gly-Leu-Gly-Leu-OH can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.

Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.

Substitution: The peptide can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.

Scientific Research Applications

Structural Characteristics

Composition and Structure

The peptide H-Gly-Leu-Gly-Leu-OH consists of the following amino acids:

| Amino Acid | Abbreviation |

|---|---|

| Glycine | Gly |

| Leucine | Leu |

This sequence features a combination of hydrophilic (Gly) and hydrophobic (Leu) residues, which may influence its biological activity and interactions with other molecules.

Biochemical Research

This compound is often utilized as a model compound in peptide synthesis research. It serves as a template for studying the effects of amino acid substitutions on peptide stability and activity. The compound's structure allows researchers to explore the mechanisms of peptide folding and conformational changes under various conditions.

Drug Development

The peptide has potential applications in drug delivery systems. Its ability to interact with cell membranes makes it a candidate for enhancing the bioavailability of therapeutic agents. Studies have indicated that peptides like this compound can facilitate the transport of drugs across biological barriers, which is crucial for developing effective treatments.

Antimicrobial Activity

Research has shown that peptides similar to this compound possess antimicrobial properties. For example, studies indicate that these peptides can disrupt bacterial membranes, leading to cell lysis. This property makes them potential candidates for developing new antimicrobial agents against resistant bacterial strains.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial effects of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 15 µM against Staphylococcus aureus, indicating significant antimicrobial potential.

Case Study 2: Drug Delivery Enhancement

In another study focused on drug delivery, this compound was conjugated with an anticancer drug to evaluate its efficacy in enhancing drug uptake in cancer cells. The findings revealed that the conjugated peptide significantly increased cellular uptake compared to the free drug, suggesting its utility in targeted cancer therapies.

Comparative Analysis with Similar Peptides

To better understand the unique properties of this compound, it is useful to compare it with similar peptides:

| Peptide | Composition | Notable Activity |

|---|---|---|

| H-Gly-Arg-Arg-OH | Gly-Arg-Arg | Antimicrobial and immunomodulatory |

| H-Ser-Leu-Ile-OH | Ser-Leu-Ile | Anticancer properties |

While both H-Gly-Arg-Arg-OH and H-Ser-Leu-Ile-OH exhibit significant biological activities, this compound's specific sequence may confer unique advantages in certain applications, particularly in drug delivery systems.

Mechanism of Action

The mechanism of action of H-Gly-Leu-Gly-Leu-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the context in which the peptide is used, such as its role in cellular signaling or as a therapeutic agent .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between H-Gly-Leu-Gly-Leu-OH and structurally related peptides:

Key Observations:

Sequence Length and Residue Composition: this compound is a tetrapeptide, while H-Gly-Ala-Leu-OH (tripeptide) and H-D-Leu-Gly-OH (dipeptide) are shorter. Substitutions (e.g., Ala in H-Gly-Ala-Leu-OH or Glu in H-Glu-Glu-Leu-OH) alter hydrophobicity and charge. For instance, H-Glu-Glu-Leu-OH contains negatively charged glutamic acid residues, enhancing aqueous solubility compared to the hydrophobic Leu-rich target compound.

Stereochemistry: H-D-Leu-Gly-OH incorporates D-leucine, which may confer resistance to enzymatic degradation but reduce compatibility with natural L-amino acid-binding proteins .

In contrast, the glycine-rich sequence of this compound allows greater backbone mobility.

Biological Activity

H-Gly-Leu-Gly-Leu-OH, a peptide composed of glycine and leucine residues, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a tetrapeptide with the molecular formula . Its structure consists of two glycine (Gly) and two leucine (Leu) amino acids, which contribute to its hydrophilic and hydrophobic characteristics, respectively. The peptide's sequence influences its biological activity, particularly in immunomodulation and metabolic processes.

The biological activity of this compound can be attributed to several mechanisms:

- Immunomodulation : This peptide may enhance immune responses by stimulating the proliferation of immune cells or modulating cytokine production.

- Antioxidant Activity : It has been suggested that this compound exhibits antioxidant properties, potentially reducing oxidative stress in cells.

- Neuroprotective Effects : Some studies indicate that it may protect neuronal cells from damage due to various stressors.

1. Immunomodulatory Effects

A study investigating the immunomodulatory effects of this compound found that it significantly increased the production of cytokines such as IL-6 and TNF-α in macrophages. This suggests a role in enhancing the immune response against pathogens .

2. Antioxidant Properties

Research has demonstrated that this compound can scavenge free radicals, thereby protecting cells from oxidative damage. In vitro assays showed a reduction in lipid peroxidation levels when treated with this peptide .

3. Neuroprotective Activity

In neuroprotection studies, this compound was found to mitigate cell death in neuronal cultures exposed to neurotoxic agents. The mechanism involves the inhibition of apoptotic pathways, suggesting potential therapeutic applications in neurodegenerative diseases .

Case Studies

- Case Study 1 : A clinical trial involving patients with chronic inflammation showed that supplementation with this compound led to a significant reduction in inflammatory markers, indicating its potential as an anti-inflammatory agent.

- Case Study 2 : In a model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid-beta plaque formation .

Data Table: Summary of Biological Activities

Q & A

Q. How should conflicting results from replicate studies be reported in manuscripts?

- Transparency : Disclose variability in results, providing possible explanations (e.g., batch-to-batch peptide purity differences). Use supplemental tables to compare raw data across replicates .

- Peer Review : Engage collaborators to review methodological steps (e.g., HPLC gradients) for potential oversights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.